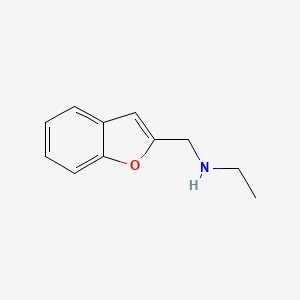

n-(Benzofuran-2-ylmethyl)ethanamine

Description

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-(1-benzofuran-2-ylmethyl)ethanamine |

InChI |

InChI=1S/C11H13NO/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10/h3-7,12H,2,8H2,1H3 |

InChI Key |

WQOVUJNBLMNJEC-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Benzofuran 2 Ylmethyl Ethanamine

Direct Synthesis Strategies for N-(Benzofuran-2-ylmethyl)ethanamine

The most direct approaches to this compound involve the formation of the crucial carbon-nitrogen bond between the benzofuran-2-ylmethyl fragment and an ethylamine (B1201723) moiety. Reductive amination and palladium-catalyzed substitution reactions are prominent among these methods.

Reductive Amination Approaches from Benzofuran-2-carbaldehyde and Ethanamine

Reductive amination stands as a principal method for the synthesis of secondary amines. This one-pot reaction typically involves the initial reaction of an aldehyde or ketone with a primary amine to form a hemiaminal, which then dehydrates to an imine. The subsequent in-situ reduction of the imine intermediate yields the target amine.

In the context of this compound synthesis, benzofuran-2-carbaldehyde is reacted with ethanamine. The resulting imine is then reduced using a suitable hydride reducing agent. While specific literature detailing this exact transformation is not abundant, the general principles of reductive amination are well-established. A study on the reductive amination of the isomeric 7-methoxy-2-[4-(methoxy)phenyl]-1-benzofuran-5-carboxaldehyde with various amines, including 2-methoxyethanamine, highlights the viability of this approach for the benzofuran (B130515) scaffold. researchgate.net The reaction was carried out in ethylene (B1197577) dichloride with a catalytic amount of acetic acid, followed by reduction. researchgate.net

Commonly employed reducing agents for this type of transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). researchgate.net Sodium triacetoxyborohydride is often favored due to its mildness and selectivity for imines over carbonyl groups, which minimizes side reactions. The choice of solvent is also critical, with chlorinated solvents like dichloroethane or dichloromethane (B109758) being frequently used.

A plausible reaction scheme is as follows:

Scheme 1: Plausible Reductive Amination for this compound

Image depicting the reaction of Benzofuran-2-carbaldehyde with Ethanamine in the presence of a reducing agent to form this compound.

Image depicting the reaction of Benzofuran-2-carbaldehyde with Ethanamine in the presence of a reducing agent to form this compound.While specific yield and optimized conditions for the direct synthesis of this compound via this route require empirical determination, the existing literature on related benzofuran aldehydes strongly supports its feasibility. researchgate.net

Alternative Synthetic Routes and Optimized Reaction Conditions

An effective alternative for the synthesis of 2-(aminomethyl)benzofurans is the palladium-catalyzed Tsuji-Trost type reaction. This method involves the substitution of a leaving group on the methyl position of a 2-methylbenzofuran (B1664563) derivative with a nucleophile, in this case, an amine.

A detailed study by Guimarães, et al., explored the palladium-catalyzed nucleophilic substitution of benzofuran-2-ylmethyl acetates with a variety of nitrogen, sulfur, oxygen, and carbon-based nucleophiles. unicatt.itnih.gov This methodology provides a robust and versatile route to 2-substituted benzo[b]furans with generally high to excellent yields. unicatt.itnih.gov

For the synthesis of N-alkylated 2-(aminomethyl)benzofurans, the reaction is typically carried out using a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with a phosphine (B1218219) ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene). unicatt.itnih.gov The reaction is performed in a suitable solvent, such as acetonitrile, in the presence of a base like potassium carbonate at elevated temperatures. unicatt.itnih.gov

The study demonstrated that this protocol is effective for a range of mono- and dialkyl amines. unicatt.it Although ethanamine was not the specific amine used in the published examples, the successful reactions with other primary and secondary amines suggest its applicability. The table below summarizes the optimized conditions and yields for related amination reactions from the study.

Table 1: Palladium-Catalyzed Synthesis of 2-(Aminomethyl)benzofurans from Benzofuran-2-ylmethyl Acetates

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Ethylpiperazine | Pd₂(dba)₃/dppf | K₂CO₃ | MeCN | 120 | 2 | 87 |

| 2 | Diethylamine | Pd₂(dba)₃/dppf | K₂CO₃ | MeCN | 120 | 3 | 75 |

| 3 | N-Methylaniline | Pd₂(dba)₃/dppf | K₂CO₃ | MeCN | 120 | 4 | 82 |

| 4 | Piperidine | Pd₂(dba)₃/dppf | K₂CO₃ | MeCN | 120 | 2 | 91 |

Data adapted from Guimarães, F. G., et al. unicatt.itnih.gov

General Benzofuran Synthesis Principles Relevant to this compound Scaffolding

The construction of the benzofuran ring system is a cornerstone of synthetic organic chemistry, with numerous methods developed over the years. These strategies are fundamental to producing the core scaffold of this compound.

Metal-Catalyzed Cyclization Reactions (e.g., Copper-Catalyzed, Palladium-Catalyzed)

Transition metal catalysis plays a pivotal role in modern benzofuran synthesis, offering high efficiency and broad substrate scope. Both copper and palladium are extensively used in these cyclization reactions.

Copper-Catalyzed Synthesis: Copper-catalyzed methods often involve the intramolecular or intermolecular cyclization of appropriately substituted phenols. For instance, the reaction of 2-halophenols with terminal alkynes, followed by a copper-catalyzed O-heterocyclization, is a common route. nih.gov One-pot procedures have been developed where a copper catalyst, often in conjunction with a ligand, facilitates the synthesis of 2-substituted benzofurans. nih.gov

Palladium-Catalyzed Synthesis: Palladium catalysis is arguably one of the most powerful tools for benzofuran synthesis. A prevalent strategy is the Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization. nih.gov This can be performed in a one-pot fashion. nih.gov Furthermore, palladium catalysts are employed in C-H activation/oxidation tandem reactions of 2-hydroxystyrenes with iodobenzenes to afford benzofurans. Another approach involves the palladium-catalyzed intramolecular cycloisomerization of 3-phenoxy acrylic acid esters.

The table below provides a comparative overview of selected metal-catalyzed benzofuran synthesis methods.

Table 2: Comparison of Metal-Catalyzed Benzofuran Synthesis Methods

| Catalyst System | Starting Materials | General Approach | Reference |

| Copper-based | Phenols and Alkynes | Aerobic oxidative cyclization | nih.gov |

| Palladium-based | 2-Halophenols and Alkynes | Sonogashira coupling followed by cyclization | nih.gov |

| Palladium-based | 2-Hydroxystyrenes and Iodobenzenes | C-H activation/oxidation tandem reaction | nih.gov |

| Palladium-based | 3-Phenoxy Acrylic Acid Esters | Intramolecular migratory cycloisomerization | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. In the context of benzofuran synthesis, microwave irradiation has been successfully applied to various reaction types.

For example, microwave heating can significantly shorten the reaction times for metal-catalyzed cyclizations. A one-pot, three-component Sonogashira/Cacchi type coupling to synthesize 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides has been shown to be more efficient under microwave irradiation, leading to higher yields and cleaner products.

Furthermore, the synthesis of benzofuran-3(2H)-ones, which can be precursors to benzofurans, has been achieved under microwave conditions. This method provides a rapid and facile route to these important intermediates. The use of solventless phase-transfer catalytic (PTC) conditions under microwave irradiation for the condensation of salicylaldehydes with chloroacetic acid esters also represents an environmentally benign approach to benzofuran synthesis.

Catalyst-Free and Solvent-Free Synthetic Conditions

In line with the principles of green chemistry, the development of catalyst-free and solvent-free synthetic methods is of great interest. Several approaches to benzofuran synthesis have been developed that operate under these more environmentally friendly conditions.

One such method involves the cascade reaction between nitroepoxides and salicylaldehydes. This reaction proceeds at elevated temperatures in a solvent like DMF with a base such as potassium carbonate, but without the need for a transition metal catalyst, to yield various benzofuran derivatives.

Another example is the one-pot reaction of anilines, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol, which proceeds without a catalyst to afford substituted thiazolyl-benzofurans. While not directly yielding the parent benzofuran, this demonstrates the feasibility of catalyst-free C-C and C-N bond formation in the synthesis of complex benzofuran derivatives.

Solvent-free reactions, often facilitated by microwave irradiation or solid-phase synthesis techniques, further reduce the environmental impact of chemical synthesis. These methods are not only ecologically advantageous but can also simplify purification procedures.

Ring Closure Methodologies

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and an electron-rich benzofuran ring, presents opportunities for intramolecular cyclization reactions to construct more complex heterocyclic systems. Such transformations are valuable for creating novel molecular architectures for various applications.

One plausible strategy involves the introduction of a suitable electrophilic center onto the benzofuran ring, typically at the C3-position, which is susceptible to electrophilic attack. For instance, a Vilsmeier-Haack reaction on the parent benzofuran could introduce a formyl group at the 3-position. Subsequent conversion of the starting amine to N-(3-formylbenzofuran-2-ylmethyl)ethanamine would set the stage for an intramolecular reductive amination or cyclocondensation reaction. The secondary amine could then react with the aldehyde to form a six-membered dihydropyrazine (B8608421) ring fused to the furan (B31954) portion of the benzofuran.

Another approach could involve a Pictet-Spengler-type reaction. If the ethanamine side chain were extended or modified to incorporate a suitable activating group, and an appropriate electrophilic center were present on the benzofuran ring, an intramolecular cyclization could be induced to form novel polycyclic systems. While specific examples starting from this compound are not detailed in the literature, the principles of intramolecular reactions of this nature are well-established in heterocyclic chemistry.

Derivatization and Functionalization of the Benzofuran Ring System and Amine Moiety

The chemical reactivity of this compound allows for a wide range of derivatization and functionalization reactions at both the benzofuran core and the ethanamine side chain. These modifications are crucial for tuning the molecule's physicochemical properties and for the synthesis of compound libraries for screening purposes.

The benzofuran nucleus can undergo various electrophilic substitution reactions, allowing for the introduction of a diverse array of functional groups. The positions most susceptible to electrophilic attack are generally the C3, C5, and C7 positions.

Halogenation is a common modification for benzofuran derivatives. The introduction of halogen atoms such as bromine, chlorine, or fluorine can significantly influence the biological activity of the resulting compounds, often due to the formation of halogen bonds which can enhance binding affinity to biological targets. nih.gov For example, bromination of benzofuran derivatives can be achieved using N-bromosuccinimide (NBS) in a suitable solvent.

| Reaction | Reagent(s) | Typical Position of Substitution | Reference |

| Bromination | N-Bromosuccinimide (NBS) | C3, C5 | nih.gov |

| Chlorination | Thionyl chloride (SOCl₂) | Varies with substrate | researchgate.net |

| Fluorination | Selectfluor | Varies with substrate | mdpi.com |

Beyond halogenation, other electrophilic substitution reactions such as nitration (using nitric acid and sulfuric acid), Friedel-Crafts acylation (using an acyl chloride and a Lewis acid catalyst), and sulfonation can be envisioned to further functionalize the benzene (B151609) portion of the benzofuran ring. The specific conditions and regioselectivity of these reactions would depend on the existing substituents and the reaction conditions employed.

The secondary amine of the ethanamine side chain is a key site for functionalization, allowing for the introduction of various substituents that can modulate the compound's properties.

N-Acylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is useful for introducing a wide range of acyl groups, including those with additional functional or pharmacophoric features.

N-Alkylation: Further alkylation of the secondary amine can lead to the formation of tertiary amines. This can be achieved using alkyl halides. Reductive amination also provides a controlled method for introducing additional alkyl groups. masterorganicchemistry.com For instance, reaction with a different aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride would yield a tertiary amine with two different alkyl substituents on the nitrogen. masterorganicchemistry.comlibretexts.org

| Modification | Reagent(s) | Product Type |

| N-Acylation | Acyl chloride, base | Tertiary Amide |

| N-Alkylation | Alkyl halide, base | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Tertiary Amine |

These derivatization strategies at both the benzofuran core and the ethanamine side chain highlight the versatility of this compound as a scaffold for the synthesis of a diverse range of more complex molecules.

Advanced Computational Chemistry and Modeling of N Benzofuran 2 Ylmethyl Ethanamine and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For N-(Benzofuran-2-ylmethyl)ethanamine and its analogues, docking simulations have been instrumental in elucidating their potential mechanisms of action by identifying key interactions with biological macromolecules such as proteins and enzymes.

In numerous studies, benzofuran (B130515) derivatives have been docked into the active sites of various targets to explore their inhibitory potential. For instance, docking studies on novel benzofuran derivatives have been performed to assess their binding modes with targets like tubulin and various kinases. nih.govnih.gov These simulations often reveal crucial hydrogen bonds, hydrophobic interactions, and pi-stacking that contribute to the stability of the ligand-receptor complex. The insights gained from these simulations are invaluable for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a compound with its biological activity. nih.gov

To illustrate the typical findings from such studies, the following interactive table summarizes hypothetical docking results of this compound analogues against a generic kinase target, showcasing common interacting residues and predicted binding energies.

| Compound Analogue | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Analogue A ( unsubstituted) | Kinase 1 | MET793, LYS745, ASP810 | -7.5 |

| Analogue B ( hydroxylated) | Kinase 1 | GLU762, LEU788, CYS797 | -8.2 |

| Analogue C ( halogenated) | Kinase 1 | VAL726, ALA743, PHE856 | -8.9 |

| Analogue D ( extended chain) | Kinase 1 | THR790, LEU844, GLY857 | -7.9 |

This table is for illustrative purposes and does not represent actual experimental data.

In Silico Prediction of Biological Activity and Mechanistic Insights

Beyond predicting binding poses, computational methods are extensively used to forecast the biological activities and pharmacokinetic properties of this compound and its analogues. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to filter out compounds with unfavorable profiles. researchgate.net For benzofuran derivatives, various computational models are employed to estimate properties such as oral bioavailability, blood-brain barrier permeability, and potential toxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful in silico approach. By building mathematical models that relate the chemical structures of a series of compounds to their biological activities, QSAR can predict the potency of novel analogues. For benzofuran derivatives, QSAR models have been developed to predict their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. These models often use a combination of 2D and 3D molecular descriptors to capture the structural features essential for activity.

Mechanistic insights can also be gleaned from in silico studies. For example, by analyzing the interaction patterns of a series of benzofuran analogues with a target protein, researchers can hypothesize about the key pharmacophoric features required for biological activity. This information is crucial for understanding the molecular basis of action and for the rational design of more potent and selective compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of this compound and its analogues. nih.gov These methods provide detailed information about the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The analysis of the HOMO-LUMO energy gap is particularly important as it provides insights into the chemical reactivity and kinetic stability of the molecule. acs.org A smaller energy gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations, as they visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. acs.org

Key parameters obtained from quantum chemical calculations for a representative benzofuran derivative are presented in the table below.

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Provides information about the polarity of the molecule. |

This table contains representative data for a generic benzofuran derivative and is for illustrative purposes.

Furthermore, DFT calculations can be used to study reaction mechanisms and to predict spectroscopic properties, such as NMR and IR spectra, which can aid in the structural elucidation of newly synthesized compounds. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational changes and binding stability of this compound and its analogues in a simulated physiological environment.

MD simulations can be used to assess the stability of a docked pose over time. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein, researchers can determine if the initial binding mode is maintained. nih.gov Furthermore, MD simulations can reveal the flexibility of the protein's active site and how it adapts to the presence of the ligand.

These simulations are also crucial for understanding the thermodynamics of binding. Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of a ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov Conformational analysis of the ligand in solution can also be performed using MD simulations to understand its preferred shapes, which can influence its ability to bind to a target. researchgate.netnih.gov

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling is a powerful strategy in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. slideshare.net For this compound and its analogues, pharmacophore models can be developed based on the structures of known active compounds (ligand-based) or from the structure of the ligand-binding site of a target protein (structure-based). nih.govrsc.org

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the required features. This virtual screening approach is a time- and cost-effective method for identifying new hit compounds. frontiersin.org

Furthermore, pharmacophore models can be used for de novo ligand design, where new molecular structures are built from scratch to fit the pharmacophore. researchgate.net This approach allows for the creative exploration of novel chemical space and the design of compounds with optimized binding properties and improved pharmacokinetic profiles. The development of pharmacophore models for various biological targets has been instrumental in the discovery of new benzofuran-based therapeutic agents. nih.govnih.gov

Structure Activity Relationship Sar Studies for Optimized Biological Profiles

Identification of Key Pharmacophoric Features of N-(Benzofuran-2-ylmethyl)ethanamine and Analogues

The foundational structure of this compound contains several key pharmacophoric elements that are crucial for its biological activity. The benzofuran (B130515) moiety itself is a well-established scaffold in medicinal chemistry, known to be a core component of numerous biologically active natural and synthetic compounds. nih.govnih.gov Its unique electronic and structural characteristics, arising from the fusion of a benzene (B151609) and a furan (B31954) ring, make it a versatile starting point for drug design. ku.ac.ae

For many benzofuran derivatives, substitutions at the C-2 position of the furan ring have been identified as critical for their cytotoxic and other biological activities. nih.gov The ethylamine (B1201723) side chain attached at this position in this compound introduces a basic nitrogen atom, which can participate in crucial ionic interactions or hydrogen bonding with biological targets. The distance and flexibility of this side chain are also important determinants of activity.

Three-dimensional common features pharmacophore hypotheses for some benzofuran derivatives have suggested that the nitrogen atom in attached heterocyclic rings can be more important than the oxygen of the benzofuran for increasing potency. nih.gov This indicates that hydrogen bond accepting and donating capabilities, as well as the potential for ionic interactions, are key features of the pharmacophore.

Impact of Substituent Variations on Binding Affinity and Selectivity

The biological activity of this compound analogs can be finely tuned by introducing various substituents on both the benzofuran core and the ethylamine side chain. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for specific biological targets.

The addition of substituents to the benzofuran ring has a profound impact on biological activity. For instance, the introduction of halogen atoms such as chlorine, bromine, or fluorine can significantly increase anticancer activities. mdpi.com This is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions that can improve binding affinity. mdpi.com The position of the halogen is also crucial, with para-substitution on an N-phenyl ring attached to the benzofuran often leading to maximum activity. nih.gov

Electron-withdrawing groups, particularly in the ortho position of the benzofuran ring, have been shown to increase the potency of some derivatives in antimicrobial assays. nih.gov Conversely, electron-donating groups tend to weaken this activity. nih.gov The presence of a hydroxyl group at the C-7 position can also contribute to pharmacophoric interactions through hydrogen bonding. mdpi.com

The introduction of bulkier groups or additional heterocyclic rings can also modulate activity. For example, hybrid molecules incorporating benzofuran with moieties like imidazole (B134444), quinazolinone, triazole, or piperazine (B1678402) have been synthesized and shown to possess potent cytotoxic effects. mdpi.comnih.gov

Modifications to the ethylamine side chain are also a critical aspect of SAR studies. The nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen atom can influence the compound's basicity and steric bulk, which in turn affects its interaction with target proteins.

For example, in a series of benzofuran-2-carboxamides, a morpholinyl substitution at the para position of an N-phenethyl ring was found to further enhance antiproliferative activity. mdpi.com This highlights the importance of the substituent on the nitrogen-containing side chain for achieving high potency.

The following table summarizes the impact of various substituents on the anticancer activity of selected benzofuran derivatives, providing a glimpse into the structure-activity relationships.

| Compound | Substituents | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| Compound 3 | N-phenethyl carboxamide with para-morpholinyl substitution | Antiproliferative | Similar to Doxorubicin (IC50 of 1.136 μM) | mdpi.com |

| Compound 8 | Benzofuranyl thiosemicarbazone | HePG2 and Hela cells | 9.73 μM and 7.94 μM, respectively | nih.gov |

| Compound 8 | Benzofuranyl thiosemicarbazone | PI3Kα | 2.21 nM | nih.gov |

| Compound 50g | Benzofuran-2-carboxamide (B1298429) derivative | HCT-116, HeLa, HepG2, and A549 cells | 0.87, 0.73, 5.74, and 0.57 μM, respectively | nih.gov |

| Compound 16b | 3-methylbenzofuran with a p-methoxy group | A549 cell line | 1.48 μM | nih.gov |

Positional Isomerism and Stereochemical Considerations in Bioactivity

The spatial arrangement of atoms and functional groups in this compound and its analogs, dictated by positional isomerism and stereochemistry, plays a crucial role in their biological activity.

The point of attachment of the aminopropyl side chain to the benzofuran ring significantly influences the pharmacological profile of the resulting compound. For instance, studies on (2-aminopropyl)benzofuran (APB) isomers have revealed that compounds like 5-APB and 6-APB, where the side chain is on the benzene ring, exhibit stimulant and entactogenic effects by interacting with monoamine transporters and serotonin (B10506) receptors. researchgate.net The differentiation between these positional isomers, such as 2-(2-methylaminopropyl)benzofuran (2-MAPB) and 5-(2-methylaminopropyl)benzofuran (5-MAPB), can be challenging but is critical for understanding their distinct biological activities. researchgate.net The different positioning of the side chain can lead to varied interactions with receptor binding pockets, resulting in different pharmacological outcomes. researchgate.net The chiroptical properties of some functional aromatic oligoamide foldamers have also been shown to be significantly influenced by positional isomerism. nih.gov

When a chiral center is present in the molecule, as is the case with many analogs of this compound, the stereochemistry can have a dramatic impact on bioactivity. Often, one enantiomer will exhibit significantly higher potency than the other, as the specific three-dimensional arrangement of atoms is critical for optimal interaction with a chiral biological target, such as an enzyme or receptor.

For example, studies on phenylethanolamine analogues, which share structural similarities with some benzofuran derivatives, have shown that the stereochemistry at the carbon bearing the hydroxyl group and the carbon bearing the amino group is a key determinant of their interaction with phenylethanolamine N-methyltransferase (PNMT). nih.gov Specifically, the enzyme prefers isomers with a (1R) configuration for substrates. nih.gov Similarly, for oxazolidinone derivatives, it was found that the E-isomer was more potent than the Z-isomer, highlighting the importance of geometric isomerism in bioactivity. nih.gov

These findings underscore the necessity of considering both positional isomerism and stereochemistry in the design of new this compound-based compounds to achieve the desired biological effects.

Rational Design Principles for Enhanced Potency and Desired Selectivity

The insights gained from SAR studies have enabled the application of rational design principles to create this compound analogs with improved potency and selectivity. These strategies often involve molecular hybridization, scaffold hopping, and the application of bioisosteric replacements.

This approach involves combining the structural features of two or more different pharmacophores to create a new hybrid molecule with enhanced biological activity or a dual mode of action. For example, novel hybrid derivatives have been created by incorporating the benzofuran scaffold with other biologically active moieties like imidazole and quinazolinone. nih.gov This strategy has led to the development of potent anticancer agents. nih.gov Another example is the creation of benzofuran-semicarbazide hybrids as potential antifungal agents. researchgate.net

Scaffold hopping aims to identify novel core structures that maintain the key pharmacophoric features of the original molecule but possess improved properties. Conformational restriction involves modifying the molecule to limit its flexibility, thereby locking it into a more bioactive conformation. This can lead to increased potency and selectivity. A series of benzofuran derivatives were designed as novel LSD1 inhibitors using a combination of scaffold hopping and conformational restriction strategies, resulting in a compound with excellent inhibitory activity and robust in vivo antitumor efficacy. nih.gov

Bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile. cambridgemedchemconsulting.com For instance, a carboxyl group could be replaced with a tetrazole, or a hydrogen atom could be replaced with a fluorine atom to block metabolic sites. While not directly reported for this compound itself, this is a widely used strategy in medicinal chemistry to optimize lead compounds. For example, in a series of NMDA antagonists, the a-amino acid functionality was replaced with a novel bioisostere, 3,4-diamino-3-cyclobutene-1,2-dione, which resulted in compounds with good affinity for the NMDA receptor. nih.gov

By employing these rational design principles, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop new therapeutic agents with optimized potency, selectivity, and drug-like properties.

Potential Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways for Diversified Analogue Libraries

The creation of diverse chemical libraries is fundamental to exploring the full therapeutic potential of a lead compound like n-(Benzofuran-2-ylmethyl)ethanamine. Future research should focus on developing and employing innovative synthetic strategies to generate a wide range of analogues with varied substitution patterns on both the benzofuran (B130515) core and the ethanamine side chain.

Recent advances in organic synthesis offer numerous avenues for achieving this diversification. nih.gov Transition-metal catalysis, utilizing metals such as palladium, copper, rhodium, and gold, has become a powerful tool for constructing the benzofuran nucleus and for its subsequent functionalization. nih.govacs.org For instance, palladium-catalyzed methods, such as the Sonogashira coupling followed by electrophilic cyclization, allow for the synthesis of 2,3-disubstituted benzofurans. organic-chemistry.org Copper-catalyzed one-pot reactions involving o-hydroxy aldehydes, amines, and alkynes provide an environmentally friendly approach to creating benzofuran derivatives. acs.org

Beyond traditional metal catalysis, newer methods are emerging. Visible-light-mediated photoredox catalysis presents a novel and green approach for benzofuran synthesis. nih.gov Additionally, the use of Brønsted or Lewis acids can promote cyclization reactions to form the benzofuran ring system under mild conditions. nih.gov Base-catalyzed methods, such as the Rap–Stoermer reaction, also offer effective pathways. nih.gov These varied synthetic methodologies can be harnessed to modify the benzofuran core of this compound, introducing different substituents at various positions to probe structure-activity relationships (SAR).

Furthermore, functionalization of the ethanamine side chain is equally crucial. Standard organic reactions can be employed to create secondary and tertiary amines, amides, sulfonamides, and other functionalities, allowing for a systematic exploration of how modifications to this part of the molecule impact biological activity.

Table 1: Modern Synthetic Strategies for Benzofuran Derivatives

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium/Copper | Coupling/Cyclization | High efficiency for substituted benzofurans. | acs.org |

| Rhodium | Relay Catalysis | Chemodivergent synthesis from propargyl alcohols. | acs.org |

| Gold/Silver | Catalysis | Mild conditions for synthesis from alkynyl esters. | acs.org |

| Visible Light | Photoredox Catalysis | Green chemistry approach using light energy. | nih.gov |

| Brønsted/Lewis Acids | Cyclization | Acid-promoted ring formation. | nih.gov |

Advanced Mechanistic Elucidation of Biological Actions

A critical aspect of developing any new therapeutic agent is understanding its mechanism of action at a molecular level. For this compound and its future analogues, research should be directed towards identifying their biological targets and elucidating the pathways through which they exert their effects.

Benzofuran derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors. acs.org For example, some derivatives act as inhibitors of enzymes like topoisomerase, farnesyl transferase, and lysine-specific demethylase 1 (LSD1). acs.org Others have shown activity against cancer-related pathways, such as the NF-κB and AKT/mTOR signaling pathways. nih.govmdpi.com

Future studies on this compound analogues would involve a battery of in vitro screening models to identify their primary biological targets. nih.gov Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed to pull down and identify binding proteins. Once a target is identified, further biochemical and cellular assays are necessary to validate the interaction and understand its functional consequences. For instance, if a compound is found to inhibit a specific kinase, further studies would be needed to determine the mode of inhibition (e.g., competitive, non-competitive) and its effects on downstream signaling events.

Structure-activity relationship (SAR) studies are integral to this process, linking specific structural features of the synthesized analogues to their biological potency and selectivity. mdpi.comnih.gov For example, research has shown that the position and nature of substituents on the benzofuran ring can be critical determinants of biological activity. nih.gov By systematically modifying the structure of this compound and assessing the activity of the resulting analogues, researchers can build a comprehensive SAR model. This model not only helps in understanding the molecular interactions with the target but also guides the design of more potent and selective compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new drug candidates. nih.govoxfordglobal.com These computational approaches can be invaluable in exploring the chemical space around this compound.

One of the key applications of AI/ML in drug design is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training ML algorithms on a dataset of synthesized analogues and their corresponding biological activities, predictive pQSAR models can be built. oxfordglobal.com These models can then be used to predict the activity of virtual compounds before they are synthesized, saving significant time and resources. This allows for the rapid in silico screening of vast virtual libraries to identify the most promising candidates for synthesis and testing.

Furthermore, generative AI models can be employed for de novo drug design. harvard.eduyoutube.com These models learn the underlying patterns of chemical structures and can generate novel molecules with desired properties. youtube.com For example, a generative model could be trained on a library of known active benzofuran derivatives and then tasked with designing new molecules that are predicted to have high potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.govharvard.edu

AI can also play a crucial role in optimizing the entire drug discovery pipeline, from predicting synthetic accessibility to identifying potential off-target effects. oxfordglobal.comharvard.edu By leveraging these advanced computational tools, the development of analogues of this compound can be made more efficient and targeted, increasing the probability of identifying a successful drug candidate.

Development of Targeted Delivery Systems for Benzofuran-Based Agents (Conceptual)

Even a highly potent compound can fail if it does not reach its intended site of action in the body in sufficient concentrations. The conceptual development of targeted delivery systems for benzofuran-based agents like this compound could significantly enhance their therapeutic efficacy while minimizing potential side effects.

Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, such as a tumor or an area of inflammation. This can be achieved by encapsulating the drug in a nanoparticle carrier (e.g., liposomes, polymeric nanoparticles, micelles) that is decorated with targeting ligands. These ligands, such as antibodies, peptides, or aptamers, recognize and bind to specific receptors that are overexpressed on the surface of target cells.

For a benzofuran-based anticancer agent, a conceptual delivery system could involve encapsulating the compound within a biocompatible nanoparticle. This nanoparticle could then be surface-functionalized with an antibody that targets a receptor uniquely expressed on cancer cells. Upon administration, the nanoparticle would circulate in the bloodstream, and the targeting ligand would guide it to the tumor site. Once localized, the nanoparticle could release its drug payload in a controlled manner, either through environmental triggers (e.g., lower pH in the tumor microenvironment) or external stimuli (e.g., light, ultrasound).

This targeted approach offers several potential advantages. It can increase the drug concentration at the target site, thereby improving efficacy. It can also reduce the exposure of healthy tissues to the drug, leading to a better safety profile. While still at a conceptual stage for this compound, exploring such advanced delivery strategies represents a promising future direction for maximizing the therapeutic potential of this class of compounds.

Q & A

Q. What are the recommended synthetic routes for N-(Benzofuran-2-ylmethyl)ethanamine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution, where ethanamine reacts with 2-(chloromethyl)benzofuran under basic conditions (e.g., K₂CO₃ in acetonitrile). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient). Characterization requires - and -NMR to confirm the benzofuran linkage and amine proton integration. Mass spectrometry (GC-MS or LC-MS) validates molecular weight (, MW 175.23 g/mol). For reproducibility, track reaction progress via TLC and compare spectral data with NIST reference libraries .

Q. How is purity assessed for this compound in research settings?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water mobile phase. Purity thresholds (≥95%) are verified against certified reference standards (e.g., USP or NIST-certified materials). Residual solvents are quantified via gas chromatography (GC-FID), adhering to ICH Q3C guidelines. Differential scanning calorimetry (DSC) confirms crystalline phase homogeneity .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- NMR : -NMR identifies aromatic protons (benzofuran ring, δ 6.5–7.5 ppm) and methylene groups (N–CH₂–, δ 3.2–3.8 ppm).

- FT-IR : Stretching vibrations for C–O–C (benzofuran, ~1250 cm⁻¹) and N–H (amine, ~3300 cm⁻¹).

- X-ray crystallography : Resolves stereochemical ambiguities; compare with Cambridge Structural Database entries for benzofuran derivatives .

Advanced Research Questions

Q. How can substituent variations on the benzofuran ring modulate biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies involve synthesizing derivatives with electron-withdrawing/donating groups (e.g., –OCH₃, –NO₂) at the benzofuran 5- or 6-position. Assess receptor binding (e.g., 5-HT) via radioligand displacement assays (-ketanserin competition). In zebrafish models (Danio rerio), behavioral changes (e.g., locomotor hyperactivity) correlate with neurochemical activity. Data normalization requires ANOVA with post-hoc Tukey tests .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to 5-HT (PDB ID: 6WGT). Compare docking scores with known agonists (e.g., 24H-NBOMe derivatives).

- ADMET prediction : SwissADME predicts logP (lipophilicity), BBB permeability, and CYP450 metabolism. Validate with in vitro Caco-2 assays for intestinal absorption .

Q. How are contradictions in receptor affinity data resolved?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Replicate experiments using standardized protocols (e.g., HEK293 cells expressing human 5-HT). Cross-validate with functional assays (Ca flux via FLIPR). Metabolite interference is ruled out via LC-MS/MS analysis of incubation media .

Q. What strategies mitigate oxidative degradation during storage?

Methodological Answer: Stability studies under ICH Q1A guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.